Ethyl 6-azidohexanoate

Übersicht

Beschreibung

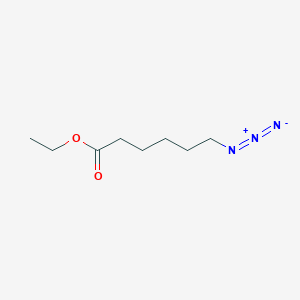

Ethyl 6-azidohexanoate is an ester derivative of 6-azidohexanoic acid, characterized by a six-carbon aliphatic chain with an azide (-N₃) functional group at the terminal position and an ethyl ester group at the carboxyl end. Its molecular formula is C₈H₁₅N₃O₂, with a molecular weight of 185.22 g/mol. The compound is widely utilized in bioorthogonal chemistry, particularly in click reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), due to the reactivity of the azide group .

Synthesis: this compound is typically synthesized from 6-azidohexanoic acid via esterification. For example, 6-azidohexanoic acid (synthesized via diazotransfer reactions using reagents like imidazole-1-sulfonyl azide) is activated with carbodiimides (e.g., EDC) and coupled with ethanol in the presence of catalysts like DMAP .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 6-azidohexanoate can be synthesized through a multi-step process involving the conversion of 6-bromohexanoic acid to 6-azidohexanoic acid, followed by esterification. The typical synthetic route includes:

Nucleophilic Substitution: 6-bromohexanoic acid is reacted with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to form 6-azidohexanoic acid.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.

Analyse Chemischer Reaktionen

Click Chemistry via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group in ethyl 6-azidohexanoate readily participates in CuAAC reactions with terminal alkynes to form stable triazole linkages. This reaction is pivotal in bioconjugation and materials science.

-

Example Reaction :

| Reagent | Role | Concentration |

|---|---|---|

| This compound | Azide donor | 1.0 equiv |

| Propargyl-PEG | Alkyne source | 1.2 equiv |

| CuSO₄·5H₂O | Catalyst | 0.1 equiv |

| Sodium ascorbate | Reducing agent | 0.2 equiv |

Schmidt Reaction with Aldehydes

Under acidic conditions, the azide group reacts with aldehydes to form amides or lactams via nitrene intermediates. This intramolecular variant is particularly efficient.

-

Example Reaction :

| Substrate | Catalyst | Reaction Time | Yield |

|---|---|---|---|

| β-Azidoalkyl aldehyde | TFA | 24 h | 68% |

| γ-Azidoalkyl aldehyde | TiCl₄ | 12 h | 85% |

Ester Hydrolysis to 6-Azidohexanoic Acid

The ethyl ester undergoes hydrolysis under basic or acidic conditions to yield 6-azidohexanoic acid, a precursor for further functionalization.

-

Conditions :

Nucleophilic Substitution Reactions

The azide group can act as a nucleophile or undergo substitution in the presence of electrophilic reagents.

Bioorthogonal Labeling of Biomolecules

This compound’s azide group enables site-specific labeling of biomolecules. For example:

-

5-Formylcytosine (5fC) Labeling :

Staudinger Ligation

The azide reacts with triphenylphosphine derivatives to form stable amide bonds, useful in protein modification.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Click Chemistry

Ethyl 6-azidohexanoate is widely used as a building block in click chemistry, particularly in the synthesis of complex molecules. The azide group can react with alkynes to form stable triazole linkages, which are valuable in creating diverse chemical architectures. This property is crucial for developing new materials and pharmaceuticals .

Bioconjugation Techniques

In biological research, this compound serves as a vital reagent for bioconjugation techniques. It allows for the labeling of biomolecules with fluorescent tags or other probes, facilitating the study of protein interactions, cellular processes, and drug delivery systems. The ability to form covalent bonds with biomolecules enhances its utility in tracking proteins and nucleic acids within biological systems.

Medicinal Chemistry

Histone Deacetylase Inhibitors

Recent studies have explored the potential of this compound in developing histone deacetylase inhibitors (HDACi), which hold promise for cancer therapy. These compounds can inhibit HDAC activity at nanomolar concentrations and may be designed to selectively target breast cancer cells by incorporating estrogen receptor modulators . The incorporation of this compound into these inhibitors enhances their pharmacological profiles.

Drug Delivery Systems

The compound's reactivity also makes it suitable for drug delivery applications. Its ability to form stable linkages can be exploited to create prodrugs that release active pharmaceutical ingredients under specific conditions, improving therapeutic efficacy while minimizing side effects .

Industrial Applications

Polymer Production

In industrial contexts, this compound is utilized in the production of polymers and materials with specific functional properties. Its azide group can be employed to introduce reactive functionalities into polymer backbones, enhancing their performance characteristics for various applications .

Case Studies

-

Nucleic Acid Modifications

A study demonstrated the use of this compound in synthesizing azide-modified nucleic acids through copper-catalyzed azide-alkyne cycloaddition (CuAAC). This method significantly improved the yield of nucleic acid conjugates, showcasing its effectiveness in genetic engineering applications . -

HDAC Inhibition Research

Research involving this compound as part of novel HDAC inhibitors revealed its potential in selectively targeting breast cancer cells through tailored pharmacophores that incorporate both azide functionality and estrogen receptor modulators .

Wirkmechanismus

The primary mechanism of action for ethyl 6-azidohexanoate involves its reactivity in click chemistry. The azide group reacts with alkynes to form stable triazole linkages, which are valuable in various applications, including drug development and material science . The molecular targets and pathways involved in these reactions are primarily dictated by the nature of the alkyne and the specific conditions used in the reaction .

Vergleich Mit ähnlichen Verbindungen

Ethyl 6-Hydroxyhexanoate

| Property | Ethyl 6-Azidohexanoate | Ethyl 6-Hydroxyhexanoate |

|---|---|---|

| Molecular Formula | C₈H₁₅N₃O₂ | C₈H₁₆O₃ |

| Molecular Weight | 185.22 g/mol | 160.21 g/mol |

| Functional Group | Azide (-N₃) | Hydroxyl (-OH) |

| Reactivity | Click chemistry, photolabile | Esterification, oxidation |

| Applications | Bioconjugation, proteomics | Precursor for polyesters, plasticizers |

| Safety | Potential explosive sensitivity* | Low reactivity, non-hazardous |

Key Differences :

- The azide group in this compound enables click chemistry, whereas the hydroxyl group in Ethyl 6-hydroxyhexanoate limits reactivity to traditional ester/acid transformations .

- Ethyl 6-hydroxyhexanoate is safer but lacks the versatility of azide-driven applications .

6-Azidohexanoic Acid

| Property | This compound | 6-Azidohexanoic Acid |

|---|---|---|

| Molecular Formula | C₈H₁₅N₃O₂ | C₆H₁₁N₃O₂ |

| Solubility | Lipophilic (ester) | Hydrophilic (carboxylic acid) |

| Synthesis | Esterification of 6-azidohexanoic acid | Diazotransfer from 6-aminohexanoic acid |

| Applications | Bioconjugation, drug delivery | Intermediate for NHS esters, amides |

Key Differences :

- The ethyl ester enhances lipophilicity, making this compound more suitable for membrane permeability in drug delivery .

- 6-Azidohexanoic acid is directly used in amide bond formation (e.g., peptide coupling) .

Phenyl 6-Azidohexanoate

| Property | This compound | Phenyl 6-Azidohexanoate |

|---|---|---|

| Ester Group | Ethyl (-OCH₂CH₃) | Phenyl (-OC₆H₅) |

| Stability | Moderate | High (aromatic stabilization) |

| Reaction Kinetics | Slower hydrolysis | Faster hydrolysis under basic conditions |

| Applications | Proteomics, dendrimers | HPLC-based conjugation efficiency assays |

Key Differences :

- The phenyl group increases stability and alters hydrolysis rates, making it preferable for analytical applications .

2,5-Dioxopyrrolidin-1-yl 6-Azidohexanoate (NHS Ester)

| Property | This compound | NHS 6-Azidohexanoate |

|---|---|---|

| Reactivity | Stable ester | Reactive NHS ester (amine coupling) |

| Applications | General bioconjugation | Site-specific protein/peptide labeling |

| Shelf Life | Long | Short (moisture-sensitive) |

Key Differences :

- The NHS ester is specialized for amine-targeted bioconjugation, whereas the ethyl ester requires additional activation .

6-Azidohexyl 6-Azidohexanoate

| Property | This compound | 6-Azidohexyl 6-Azidohexanoate |

|---|---|---|

| Azide Groups | 1 | 2 |

| Reactivity | Moderate | High (crosslinking, energetic) |

| Applications | Bioconjugation | Explosives, propellants |

| Safety | Requires caution | High impact sensitivity |

Key Differences :

Biologische Aktivität

Ethyl 6-azidohexanoate is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and bioconjugation. This article presents a detailed overview of its biological activity, including synthesis methods, applications, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the presence of an azide functional group (-N₃) attached to a hexanoate backbone. The synthesis typically involves the reaction of 6-bromohexanoic acid with sodium azide in a polar aprotic solvent, such as DMF, to yield the azide derivative.

Synthesis Procedure

- Starting Material : 6-bromohexanoic acid.

- Reagent : Sodium azide.

- Solvent : DMF (Dimethylformamide).

- Reaction Conditions : Heating at approximately 85 °C for several hours.

- Isolation : The product is extracted using dichloromethane (DCM) and purified through standard techniques.

This compound exhibits biological activity primarily through its ability to form stable covalent bonds with biomolecules, facilitating various applications in drug development and molecular biology.

- Cross-Linking Agent : The azide moiety can participate in click chemistry reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is useful for modifying proteins and nucleic acids.

- Potential Anticancer Activity : Preliminary studies suggest that compounds containing azide functionalities may exhibit anticancer properties by inhibiting histone deacetylases (HDACs), which are critical in regulating gene expression related to cell proliferation and survival.

Research Findings

Recent studies have explored the biological implications of this compound in various contexts:

- Histone Deacetylase Inhibition : Research indicates that azide-containing compounds can act as HDAC inhibitors, thereby affecting cancer cell proliferation. For example, a study demonstrated that certain azide derivatives showed significant inhibition of HDAC activity in vitro .

- Cell Viability Studies : Compounds derived from this compound were tested for their effects on transformed cell lines. Results indicated selective toxicity towards cancer cells while sparing normal human cells, highlighting their potential as therapeutic agents .

Study 1: Anticancer Activity

A study investigated the effects of this compound derivatives on prostate cancer cell lines (DU-145). The results showed that these compounds inhibited cell growth significantly more than traditional HDAC inhibitors like SAHA (suberoylanilide hydroxamic acid) .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| This compound | 5.5 | DU-145 |

| SAHA | 12.0 | DU-145 |

Study 2: Click Chemistry Applications

In another application, this compound was utilized to modify nucleic acids through CuAAC, enhancing the efficiency of bioconjugation processes. The study reported improved yields when using this compound compared to traditional methods .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ethyl 6-azidohexanoate, and how can purity be ensured?

this compound is typically synthesized via esterification of 6-azidohexanoic acid with ethanol under acidic catalysis. To ensure purity, post-synthesis purification techniques such as column chromatography or recrystallization are employed. Analytical methods like HPLC (using gradients of acetonitrile/water with 0.1% TFA) and FTIR (to confirm azide and ester functional groups) are critical . For reproducibility, document reaction conditions (e.g., solvent, temperature, catalyst) and validate yields using quantitative NMR or mass spectrometry .

Q. What safety precautions are necessary when handling this compound?

Due to its azide functional group, this compound is impact-sensitive and poses explosion risks. Handling should occur in a fume hood with blast shields, using non-metallic tools to minimize friction. Storage must be in inert, cool environments away from reducing agents. Safety protocols from the Handbook of Reactive Chemical Hazards recommend small-scale testing and avoiding isolated drying of azide compounds .

Q. How can the reactivity of the azide group in this compound be characterized for downstream applications?

The azide group participates in Staudinger reactions or copper-catalyzed azide-alkyne cycloaddition (CuAAC) . To quantify reactivity, perform kinetic studies using HPLC to monitor consumption of this compound in the presence of alkynes or phosphines. Calibration curves with known azide concentrations are essential for accurate analysis .

Advanced Research Questions

Q. How does the steric environment of this compound influence its reactivity in bioconjugation reactions?

The hexanoate chain provides flexibility, reducing steric hindrance during conjugation with biomolecules (e.g., proteins or peptides). To assess this, compare reaction rates with shorter-chain analogs (e.g., ethyl 4-azidobutyrate) using stopped-flow kinetics or surface plasmon resonance (SPR) . Studies show longer spacers improve accessibility in click chemistry, enhancing conjugation efficiency .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

Stability can be tested via accelerated degradation studies. For example, incubate the compound in buffers (pH 3–10) at 25–60°C and monitor azide decomposition via FTIR (loss of ~2100 cm⁻¹ peak) or Raman spectroscopy . Data indicate azides are stable in neutral conditions but degrade rapidly under acidic or high-temperature environments, necessitating cold storage for long-term use .

Q. How can contradictions in reported energetic properties of this compound be resolved?

Discrepancies in impact sensitivity data may arise from impurities (e.g., residual acids) or differing test methods (e.g., drop-weight vs. friction tests). To resolve this, standardize testing using UN Recommendations on Transport of Dangerous Goods protocols and characterize samples with ≥99% purity via elemental analysis . Cross-validate results with computational models (e.g., CHEETAH thermochemical code ) to predict detonation velocities .

Q. Methodological Considerations

Q. What analytical techniques are most effective for quantifying this compound in complex matrices?

| Technique | Application | Reference |

|---|---|---|

| HPLC-UV (254 nm) | Quantification in reaction mixtures | |

| FTIR | Functional group validation | |

| LC-MS | Detection of degradation products |

Q. How should researchers design experiments to optimize this compound’s use in nanovaccine synthesis?

Employ a design of experiments (DoE) approach to vary parameters like molar ratios (azide:alkyne), reaction time, and temperature. Use response surface methodology to identify optimal conditions for conjugation efficiency, validated via SDS-PAGE or MALDI-TOF for biomolecular payloads .

Q. Data Interpretation and Reproducibility

Q. What statistical methods are appropriate for analyzing kinetic data from azide-alkyne reactions?

Use non-linear regression to fit time-course data to pseudo-first-order models. Report rate constants (k) with 95% confidence intervals and perform ANOVA to compare conditions. Ensure raw data and calibration curves are archived for reproducibility .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

Implement quality-by-design (QbD) principles by monitoring critical process parameters (CPPs) like reaction pH and stirring rate. Use multivariate analysis (e.g., PCA) to correlate CPPs with product quality attributes (e.g., yield, purity) .

Eigenschaften

IUPAC Name |

ethyl 6-azidohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N3O2/c1-2-13-8(12)6-4-3-5-7-10-11-9/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONUGSWFFTHJOQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCN=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.